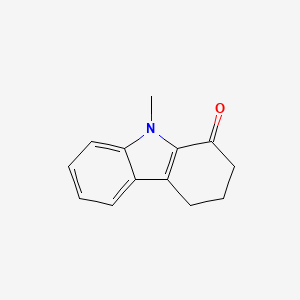
9-甲基-2,3,4,9-四氢-1H-咔唑-1-酮
描述
9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: is a heterocyclic compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . This compound is part of the carbazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
科学研究应用
Chemistry: 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex carbazole derivatives, which are valuable in the development of pharmaceuticals and organic materials .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its derivatives have shown promise in various biological assays, making it a compound of interest in drug discovery .
Medicine: The compound and its derivatives are explored for their therapeutic potential. They are investigated as potential candidates for the treatment of diseases such as cancer, infections, and inflammatory conditions .
Industry: In the industrial sector, 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is used in the production of dyes, pigments, and other organic materials. Its unique chemical structure makes it suitable for applications in material science and electronics .
作用机制
Target of Action
It is known that this compound belongs to the class of organic compounds known as carbazoles . Carbazoles are often involved in interactions with various biological targets, including enzymes and receptors, due to their unique structural features.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, resulting in altered cellular functions .
Biochemical Pathways
Carbazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Carbazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
生化分析
Biochemical Properties
9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which facilitate the binding of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one to specific active sites on enzymes and proteins .
Cellular Effects
The effects of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to alterations in cellular responses to external stimuli. Additionally, 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various experimental conditions, with minimal degradation over time. Long-term exposure to 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biochemical activity .
Dosage Effects in Animal Models
In animal models, the effects of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one vary with different dosages. Low to moderate doses have been found to exert beneficial effects, such as enhanced metabolic activity and improved stress responses. High doses of this compound can lead to toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in oxidative metabolism, where it undergoes enzymatic transformations that produce reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels. The involvement of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one in these pathways underscores its role in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The localization of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one within cells can influence its biochemical activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is critical for its function and activity. This compound is often directed to specific cellular compartments, such as the mitochondria or nucleus, where it can exert its effects on cellular processes. Targeting signals and post-translational modifications play a role in directing 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one to these compartments, ensuring its proper localization and function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can be achieved through several methods. One common approach involves the cyclization of 9-methyl-2,3,4,9-tetrahydro-1H-carbazole under specific conditions. For instance, the compound can be synthesized by oxidizing 9-methyl-2,3,4,9-tetrahydro-1H-carbazole using an oxidizing agent such as potassium permanganate or chromium trioxide . The reaction typically requires a solvent like acetic acid and is conducted at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 9-methyl-2,3,4,9-tetrahydro-1H-carbazole using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetic acid at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride under reflux conditions.
Major Products:
Oxidation: Oxidized derivatives such as 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxides.
Reduction: 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole.
Substitution: Halogenated derivatives like 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one bromide.
相似化合物的比较
- 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
- 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 2,3,4,9-Tetrahydro-1H-carbazol-1-one
Comparison: Compared to its similar compounds, 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one exhibits unique properties due to the presence of the methyl group at the 9-position. This structural feature can influence its chemical reactivity, biological activity, and physical properties. For example, the methyl group can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets .
属性
IUPAC Name |
9-methyl-3,4-dihydro-2H-carbazol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-14-11-7-3-2-5-9(11)10-6-4-8-12(15)13(10)14/h2-3,5,7H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFSAVURETUQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297275 | |
| Record name | 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1485-19-4 | |
| Record name | 2,3,4,9-Tetrahydro-9-methyl-1H-carbazol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1485-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 115038 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001485194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1485-19-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What synthetic applications have been explored for 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one?
A1: 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one serves as a valuable building block in synthesizing diverse tetracyclic lactam compounds. [] Researchers achieved this by utilizing a sequence involving α-substitutions, Grignard reactions, and a key step: intramolecular Ritter reactions with 2-(2-cyanoethyl) derivatives of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. [] This synthetic strategy highlights the versatility of this compound in constructing more complex molecular structures.
Q2: How does the structure of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one relate to its photophysical properties in solution?
A2: While the provided abstracts don't offer specific structural modifications, they highlight that derivatives of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one exhibit sensitivity to hydrogen bonding in solution, which directly influences their photophysical behavior. [, ] This suggests that structural modifications to the parent compound can be used to tune its photophysical properties for potential applications in areas like fluorescent probes or sensors. Further research exploring the specific structural changes and their impact on photophysical properties would be valuable.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Amino-7,8,9,10-tetrahydro-6h-7,10-epoxyazepino[1,2-e]purine-6,8,9-triol](/img/structure/B1202208.png)

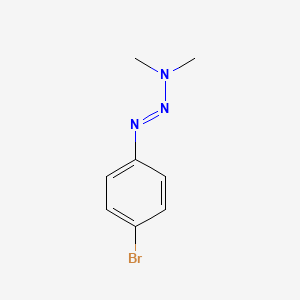
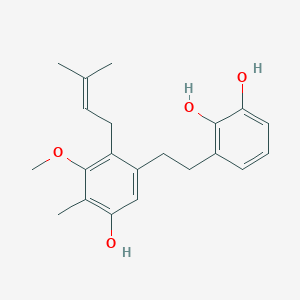
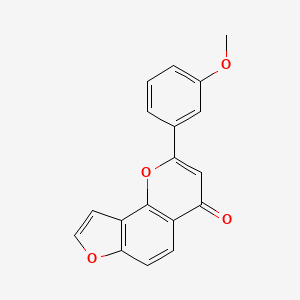
![5-[(Z)-2-[(2S,3S)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol](/img/structure/B1202215.png)
![6-ethyl-3-[[[1-(2-furanylmethyl)-5-tetrazolyl]methyl-(phenylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1202216.png)
![1-[1-[[1-[(4-Methylphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinyl]-5-(trifluoromethyl)benzotriazole](/img/structure/B1202220.png)
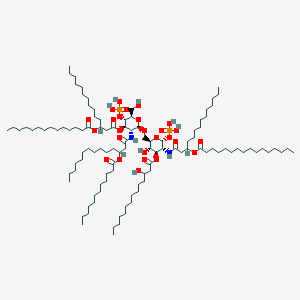
![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1202223.png)
![4-[5-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B1202224.png)
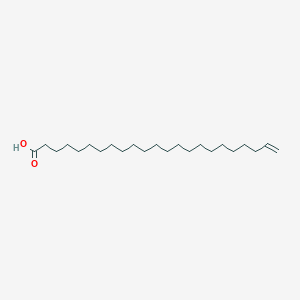
![Furan, tetrahydro-2-[(phenylseleno)methyl]-](/img/structure/B1202226.png)
